molecular formula C9H9IN2O2S B7142924 N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide

N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide

Cat. No.: B7142924
M. Wt: 336.15 g/mol
InChI Key: YITXUJPYBVQEBE-UHFFFAOYSA-N
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Description

N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide is a complex organic compound that features a unique combination of a cyclopropyl group, an iodothiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide typically involves multiple steps. One common approach is the cyclopropanation of an appropriate precursor, followed by iodination and subsequent amide formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the iodothiophene ring.

    Substitution: The iodine atom in the thiophene ring can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiophenes.

Scientific Research Applications

N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, while the iodothiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-carbamoylcyclopropyl)-5-bromothiophene-3-carboxamide
  • N-(1-carbamoylcyclopropyl)-5-chlorothiophene-3-carboxamide
  • N-(1-carbamoylcyclopropyl)-5-fluorothiophene-3-carboxamide

Uniqueness

N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-carbamoylcyclopropyl)-5-iodothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O2S/c10-6-3-5(4-15-6)7(13)12-9(1-2-9)8(11)14/h3-4H,1-2H2,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITXUJPYBVQEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N)NC(=O)C2=CSC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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